molecular formula C11H18O2 B14373325 1-Cyclohexylpent-2-yne-1,5-diol CAS No. 91098-92-9

1-Cyclohexylpent-2-yne-1,5-diol

Cat. No.: B14373325
CAS No.: 91098-92-9
M. Wt: 182.26 g/mol
InChI Key: JBIBVNFSNRUDIY-UHFFFAOYSA-N
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Description

1-Cyclohexylpent-2-yne-1,5-diol is an organic compound characterized by a cyclohexyl group attached to a pent-2-yne backbone with hydroxyl groups at the first and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpent-2-yne-1,5-diol can be synthesized through multiple-step organic reactions. One common method involves the alkylation of cyclohexylacetylene followed by hydroxylation. The reaction typically requires a strong base such as sodium hydride (NaH) to deprotonate the alkyne, followed by the addition of an alkyl halide to form the desired carbon chain. Subsequent hydroxylation can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the specified positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps, while advanced purification techniques like distillation and chromatography ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpent-2-yne-1,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products:

Scientific Research Applications

1-Cyclohexylpent-2-yne-1,5-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexylpent-2-yne-1,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The alkyne group may participate in cycloaddition reactions, forming covalent bonds with target molecules and altering their function .

Comparison with Similar Compounds

1-Cyclohexylpent-2-yne-1,5-diol can be compared with other similar compounds such as:

Properties

CAS No.

91098-92-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-cyclohexylpent-2-yne-1,5-diol

InChI

InChI=1S/C11H18O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h10-13H,1-3,5-7,9H2

InChI Key

JBIBVNFSNRUDIY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C#CCCO)O

Origin of Product

United States

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